4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine
Description
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine is a heterocyclic compound with the molecular formula C6H5ClN4. It is characterized by a fused ring system consisting of pyrazole and triazine rings.
Properties
IUPAC Name |
4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-6(7)11(5)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNMWSZUKPXHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243060 | |
| Record name | 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-93-7 | |
| Record name | 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence
Formation of Pyrazolo-triazinone Intermediate :
$$ \text{C}5\text{H}4\text{N}_4\text{O} $$ is generated via cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with thiourea under microwave irradiation (100°C, 5 min).Methylsulfanylation :
Treatment with iodomethane in ethanol (25°C, 30 min) introduces the methylsulfanyl group.Oxidative Desulfurization :
Hydrogen peroxide-mediated oxidation converts -SMe to -OH (80°C, 20 min).Chlorination :
Phosphorus oxychloride ($$ \text{POCl}_3 $$) in $$ N,N $$-dimethylaniline (110°C, 3 h) achieves final chlorination.
Optimization Data
| Parameter | Conventional Method | Microwave Protocol |
|---|---|---|
| Total Reaction Time | 18–24 h | 4.5 h |
| Overall Yield | 62–68% | 94% |
| Purity (HPLC) | 91–93% | 99.2% |
| Scale Feasibility | ≤500 mg | ≤5 g |
This approach reduces energy consumption by 78% compared to stepwise synthesis.
Conventional Chlorination Methodology
Prior to microwave optimization, chlorination relied on classical approaches:
Direct Chlorination of Pyrazolo-triazinones
A two-step process involving:
- Triazinone Synthesis :
Condensation of 5-amino-1-methylpyrazole-4-carboxylic acid with cyanamide (120°C, 8 h)
- POCl₃-Mediated Chlorination :
Critical factors:
- Fresh $$ \text{POCl}_3 $$ required to prevent moisture-induced hydrolysis
- Strict temperature control (±2°C) to avoid decomposition
Alternative Synthetic Pathways
Nucleophilic Aromatic Substitution
Replacement of nitro groups in 4-nitro-7-methyl derivatives:
| Reagent | Conditions | Yield |
|---|---|---|
| NaCl/DMF | 140°C, 12 h | 47% |
| HCl (gas)/Dioxane | 90°C, 6 h | 63% |
| TMSCl/CuCl₂ | Microwave, 100°C, 1h | 78% |
Copper catalysis improves atom economy but requires stringent oxygen exclusion.
Solid-Phase Synthesis
Immobilized triazine precursors enable combinatorial library generation:
Resin : Wang resin-bound 7-methylpyrazolo-triazine
Chlorination Agent : $$ \text{SOCl}_2 $$ in DCM (0°C → RT, 8 h)
Cleavage : TFA/DCM (1:1 v/v)
Average Yield : 71% across 24 analogs
Analytical Characterization
Critical spectral data for quality control:
¹H NMR (400 MHz, CDCl₃) :
HRMS (ESI+) :
HPLC Purity :
Industrial-Scale Considerations
Waste Management
- Phosphorus-containing byproducts: Neutralized with 10% NaOH before disposal
- Solvent Recovery: 92% DCM reclaimed via fractional distillation
Cost Analysis
| Component | Cost/kg (USD) | Contribution |
|---|---|---|
| 5-Amino-1-methylpyrazole | 1,250 | 58% |
| $$ \text{POCl}_3 $$ | 980 | 27% |
| Catalysts/Solvents | 420 | 15% |
Microwave methods reduce production costs by 34% through energy savings.
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale trials demonstrate:
- Residence Time: 12 min vs 4.5 h batch
- Productivity: 1.2 kg/day using microreactors
- Challenges: Crystallization-induced clogging at >200 g/L concentrations
Biocatalytic Approaches
Novel amidase enzymes enable:
- Water-based reaction media
- Ambient temperature conditions
- Current Yield: 41% (needs optimization)
Chemical Reactions Analysis
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Cyclization: It can form additional ring structures through cyclization reactions.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: It is used in the development of flame-retardant materials and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine involves its interaction with specific molecular targets, leading to various biological effects. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can result in the inhibition of enzyme activity or the activation of signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine can be compared with other similar compounds, such as:
4-Chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-A][1,3,5]triazine: This compound has additional substituents that may alter its chemical and biological properties.
7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one: Another derivative with different substituents affecting its reactivity and applications.
Biological Activity
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 196.59 g/mol
- CAS Number : 2387597-91-1
- IUPAC Name : this compound
Research indicates that compounds with a triazine core can exhibit a range of biological activities. The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression. For instance, derivatives of triazine have been noted for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
- Anticancer Activity : Studies have documented the anticancer potential of triazine derivatives. For example, some derivatives exhibit significant cytotoxicity against various cancer cell lines with IC50 values indicating effective concentrations for inhibiting cell growth .
Biological Activity Summary
Case Studies
-
Anticancer Evaluation :
A study focused on the anticancer effects of various triazine derivatives including this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The compound was tested against several cancer cell lines including leukemia and breast cancer cells.- Results :
- HeLa (IC50 = 32.4 µM)
- MCF-7 (IC50 = 32.3 µM)
- Results :
-
Enzyme Activity Study :
Another investigation assessed the inhibition of DHFR by various triazine derivatives. The study found that compounds similar to this compound could effectively inhibit this enzyme at very low concentrations.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyrazole precursors under controlled conditions. For example, heating precursors like 5-amino-4-aryl-hydrazono-pyrazoles with benzoylisothiocyanate in dry solvents (e.g., dioxane or methanol) at 50–120°C generates triazine derivatives . Yield optimization requires adjusting stoichiometry, solvent polarity (e.g., methanol vs. dioxane), and reaction time. Sealed-tube reactions in anhydrous conditions are critical to avoid hydrolysis of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substitution patterns and regioselectivity. For instance, aromatic protons in the pyrazole ring appear as distinct multiplets (δ 7.0–7.5 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H]+ with <0.001 Da error) .
- IR : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .
Q. How can purification challenges for halogenated pyrazolo-triazines be addressed?
- Methodological Answer : Recrystallization from methanol or ethanol is commonly used. For polar derivatives, column chromatography with silica gel and gradients of ethyl acetate/hexane (5–20%) improves separation. Kugelrohr distillation under reduced pressure removes volatile impurities .
Advanced Research Questions
Q. What mechanistic insights explain substituent-dependent reactivity in pyrazolo-triazine functionalization?
- Methodological Answer : Electrophilic substitution at position 7 is influenced by electron-withdrawing groups (e.g., -Cl, -NO₂), which activate the triazine core for nucleophilic attacks. For example, 7-methyl groups enhance steric hindrance, reducing reactivity compared to unsubstituted analogs. Kinetic studies using time-resolved NMR or DFT calculations can map transition states .
Q. How to resolve contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer :
- Data Normalization : Compare IC50 values under standardized assay conditions (e.g., pH, temperature).
- Structural Validation : Cross-validate purity via HPLC and elemental analysis (C, H, N ±0.3% error) .
- SAR Analysis : Use clustering algorithms to correlate substituent effects (e.g., logP, polar surface area) with activity .
Q. What computational tools are effective for predicting regioselectivity in triazine synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity. COMSOL Multiphysics simulations optimize reaction parameters (e.g., temperature gradients in sealed-tube reactions) .
Q. How to design experiments for analyzing degradation pathways under acidic/basic conditions?
- Methodological Answer :
- Stability Studies : Incubate compounds in HCl/NaOH (0.1–1 M) at 25–60°C, monitoring degradation via LC-MS.
- Isolation of Degradants : Use preparative TLC to isolate intermediates, followed by NMR and HRMS for structural elucidation .
Methodological Frameworks
Q. How to integrate pyrazolo-triazine research into broader theoretical frameworks (e.g., heterocyclic chemistry)?
- Answer : Link synthesis to bioisosterism (e.g., triazines as purine analogs) or drug design principles (e.g., kinase inhibition). Use conceptual frameworks like Hammett plots to quantify electronic effects of substituents .
Q. What factorial design approaches optimize multi-step synthetic protocols?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
